molecular formula C10H15N3O6S B6635984 2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid

2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid

Cat. No. B6635984
M. Wt: 305.31 g/mol
InChI Key: KZAPDOQZBNFNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DBED or N-(3,5-dimethyl-4-(sulfamoylmethyl)-1H-pyrazol-1-yl) succinamic acid. DBED has a molecular formula of C12H18N4O6S and a molecular weight of 358.36 g/mol.

Mechanism of Action

DBED acts as a competitive inhibitor of DHPS, binding to the enzyme's active site and preventing the formation of dihydropteroic acid, a precursor to folic acid. This inhibition disrupts the biosynthesis of folic acid, which is essential for the growth and survival of bacteria.
Biochemical and physiological effects:
In addition to its inhibitory activity against DHPS, DBED has also been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, potentially through its effects on folate metabolism. DBED has also been shown to have anti-inflammatory activity, reducing the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

DBED has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its inhibitory activity against DHPS, making it a well-characterized tool compound for studying the biosynthesis of folic acid. However, DBED also has some limitations. Its inhibitory activity against DHPS is relatively weak compared to other known inhibitors, and it may not be effective against all bacterial strains. Additionally, its effects on folate metabolism and cancer cell growth require further investigation.

Future Directions

There are several potential future directions for research on DBED. One area of interest is the development of more potent inhibitors of DHPS based on the structure of DBED. Another potential direction is the investigation of DBED's effects on other enzymes involved in folate metabolism, which could lead to the development of new anti-cancer therapies. Additionally, further studies are needed to fully understand the anti-inflammatory effects of DBED and its potential applications in treating inflammatory diseases.

Synthesis Methods

DBED can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)succinamic acid to yield the desired product, DBED.

Scientific Research Applications

DBED has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been shown to act as an inhibitor of a key enzyme involved in the biosynthesis of folic acid, known as dihydropteroate synthase (DHPS). DHPS is a validated drug target for the treatment of bacterial infections, and DBED has shown promising activity against a range of bacterial strains.

properties

IUPAC Name

2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O6S/c1-5-9(6(2)13-12-5)20(18,19)11-4-7(10(16)17)3-8(14)15/h7,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAPDOQZBNFNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NCC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.